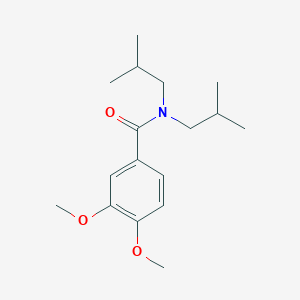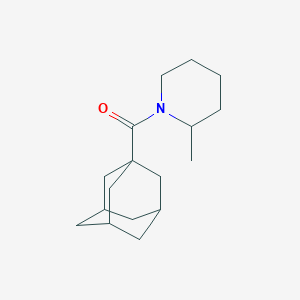![molecular formula C18H23Cl2NO4 B262245 Ethyl 1-[4-(2,4-dichlorophenoxy)butanoyl]piperidine-3-carboxylate](/img/structure/B262245.png)
Ethyl 1-[4-(2,4-dichlorophenoxy)butanoyl]piperidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-[4-(2,4-dichlorophenoxy)butanoyl]piperidine-3-carboxylate, also known as Compound 1, is a synthetic compound that has been extensively studied for its potential use in scientific research. It is a piperidine-based compound that has been found to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Ethyl 1-[4-(2,4-dichlorophenoxy)butanoyl]piperidine-3-carboxylate involves its ability to modulate the activity of certain receptors in the brain. Specifically, it has been found to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor. This receptor is involved in a variety of physiological processes, including learning and memory, and its modulation has been found to have potential therapeutic applications for a variety of neurological disorders.
Biochemical and Physiological Effects:
Ethyl 1-[4-(2,4-dichlorophenoxy)butanoyl]piperidine-3-carboxylate has been found to have a variety of biochemical and physiological effects. It has been found to enhance the activity of the α7 nicotinic acetylcholine receptor, which has been implicated in a variety of physiological processes, including learning and memory. It has also been found to have potential therapeutic applications for a variety of neurological disorders, including Alzheimer's disease and schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Ethyl 1-[4-(2,4-dichlorophenoxy)butanoyl]piperidine-3-carboxylate in lab experiments is its ability to modulate the activity of the α7 nicotinic acetylcholine receptor. This receptor is involved in a variety of physiological processes, and its modulation has been found to have potential therapeutic applications for a variety of neurological disorders. However, one limitation of using Ethyl 1-[4-(2,4-dichlorophenoxy)butanoyl]piperidine-3-carboxylate in lab experiments is that it is a synthetic compound, and its effects may not be representative of those of natural compounds.
Direcciones Futuras
There are several future directions for research on Ethyl 1-[4-(2,4-dichlorophenoxy)butanoyl]piperidine-3-carboxylate. One direction is to further investigate its potential therapeutic applications for a variety of neurological disorders, including Alzheimer's disease and schizophrenia. Another direction is to investigate its potential as a tool for studying the activity of the α7 nicotinic acetylcholine receptor. Additionally, further research is needed to fully understand the mechanism of action of Ethyl 1-[4-(2,4-dichlorophenoxy)butanoyl]piperidine-3-carboxylate and its effects on other receptors and physiological processes.
Métodos De Síntesis
The synthesis of Ethyl 1-[4-(2,4-dichlorophenoxy)butanoyl]piperidine-3-carboxylate involves several steps. The starting material is 2,4-dichlorophenol, which is reacted with butyryl chloride to form 4-(2,4-dichlorophenoxy)butyric acid. The acid is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with piperidine in the presence of triethylamine to form Ethyl 1-[4-(2,4-dichlorophenoxy)butanoyl]piperidine-3-carboxylate.
Aplicaciones Científicas De Investigación
Ethyl 1-[4-(2,4-dichlorophenoxy)butanoyl]piperidine-3-carboxylate has been extensively studied for its potential use in scientific research. It has been found to have a variety of biochemical and physiological effects, including the ability to modulate the activity of certain receptors in the brain. It has also been found to have potential therapeutic applications for a variety of neurological disorders.
Propiedades
Nombre del producto |
Ethyl 1-[4-(2,4-dichlorophenoxy)butanoyl]piperidine-3-carboxylate |
|---|---|
Fórmula molecular |
C18H23Cl2NO4 |
Peso molecular |
388.3 g/mol |
Nombre IUPAC |
ethyl 1-[4-(2,4-dichlorophenoxy)butanoyl]piperidine-3-carboxylate |
InChI |
InChI=1S/C18H23Cl2NO4/c1-2-24-18(23)13-5-3-9-21(12-13)17(22)6-4-10-25-16-8-7-14(19)11-15(16)20/h7-8,11,13H,2-6,9-10,12H2,1H3 |
Clave InChI |
PJYXBGVRIRBZGH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCCN(C1)C(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
CCOC(=O)C1CCCN(C1)C(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-4,5-difluoro-N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B262163.png)
![2-bromo-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B262164.png)
![Ethyl 6-[(cyanomethyl)sulfanyl]-5-(diethylcarbamoyl)-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B262165.png)



![2-[(Cyclohexylmethyl)amino]-1-phenylethanol](/img/structure/B262169.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-phenoxyacetamide](/img/structure/B262171.png)

![N'-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-4-fluorobenzohydrazide](/img/structure/B262177.png)


